molecular formula C24H23N3O5S B2852267 N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide CAS No. 921899-19-6

N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide

Cat. No.: B2852267
CAS No.: 921899-19-6
M. Wt: 465.52
InChI Key: GOIASEFNTJCTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is based on the dibenzo[b,f][1,4]oxazepin-2-yl core, which is a seven-membered heterocyclic ring containing nitrogen and sulfur atoms . This core is substituted with various functional groups, including a sulfonyl group attached to an amine, which in turn is attached to a phenyl ring.

Scientific Research Applications

Chemical Synthesis and Modification

Research on sulfonamides, such as the work by Cremlyn et al. (1992), explores the chlorosulfonation of compounds like N-phenylmorpholine and benzothiazole, leading to the synthesis of various sulfonamides through reactions with amines. This study illustrates the synthetic pathways that can be utilized to create sulfonamide derivatives, which may be relevant to the synthesis and modification of the target compound (Cremlyn, Bassin, Farouk, Potterton, & Mattu, 1992).

Pharmacological Applications

In the realm of pharmacology, compounds like BAY 38-4766, a selective nonnucleoside inhibitor of cytomegalovirus replication, demonstrate the potential of sulfonamide derivatives in therapeutic applications. Buerger et al. (2001) highlighted the compound's interference with viral DNA maturation and packaging, suggesting that similar sulfonamide-based compounds could have unique mechanisms of action against various pathogens or biological processes (Buerger, Reefschlaeger, Bender, Eckenberg, Popp, Weber, Graeper, Klenk, Ruebsamen-Waigmann, & Hallenberger, 2001).

Material Science and Photodynamic Therapy

Sulfonamide derivatives also find applications in material science and photodynamic therapy. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with sulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

Furthermore, the work by Sapegin et al. (2018) on [1,4]oxazepine-based primary sulfonamides as carbonic anhydrase inhibitors highlights the potential of sulfonamide derivatives in modulating enzymatic activity. These compounds exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, indicating their potential as therapeutic agents (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, related compounds are known to act as selective inhibitors of the Dopamine D2 receptor . These compounds can be used in the treatment of various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Properties

IUPAC Name

N-[4-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-4-23(28)25-16-6-9-18(10-7-16)33(30,31)26-17-8-12-21-19(14-17)24(29)27(3)20-13-15(2)5-11-22(20)32-21/h5-14,26H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIASEFNTJCTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.